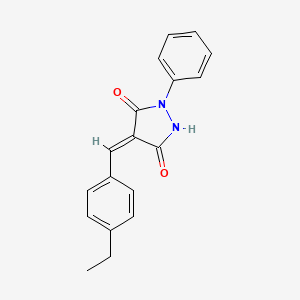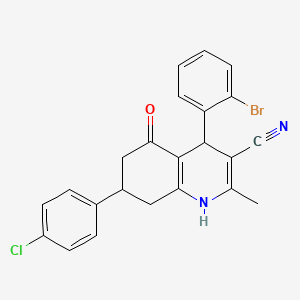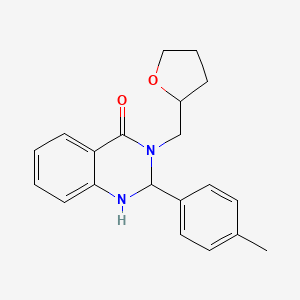![molecular formula C27H20BrNO5S B4982498 4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B4982498.png)
4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate, also known as BMB, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound belongs to a class of molecules called benzoylphenylureas, which have been shown to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of 4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate is not fully understood, but it is thought to involve the inhibition of tubulin polymerization. Tubulin is a protein that forms microtubules, which are involved in cell division. By inhibiting tubulin polymerization, this compound prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of several enzymes involved in cancer cell growth and proliferation. This compound has also been shown to induce oxidative stress in cancer cells, which can lead to cell death. In vivo studies have shown that this compound inhibits angiogenesis, or the formation of new blood vessels, which is necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate is that it has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a promising candidate for further research. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are several future directions for research on 4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate. One direction is to study the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study the potential use of this compound in treating other types of cancer, such as pancreatic cancer and ovarian cancer. Additionally, further research is needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of 4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate involves several steps, starting with the reaction of 4-bromo-2-nitrophenol with 4-methylbenzenesulfonyl chloride to form 4-bromo-2-(4-methylbenzenesulfonyl)phenol. This compound is then reacted with benzoyl isocyanate to form 4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenol. Finally, this compound is esterified with benzoic acid to form this compound.
Aplicaciones Científicas De Investigación
4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate has been studied for its potential use in cancer treatment. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that this compound inhibits tumor growth in mice, without causing significant toxicity.
Propiedades
IUPAC Name |
[4-[benzoyl-(4-methylphenyl)sulfonylamino]-2-bromophenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20BrNO5S/c1-19-12-15-23(16-13-19)35(32,33)29(26(30)20-8-4-2-5-9-20)22-14-17-25(24(28)18-22)34-27(31)21-10-6-3-7-11-21/h2-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQAHNROJBHMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)Br)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide](/img/structure/B4982427.png)


![1-{[5-(isopropylthio)pentyl]oxy}naphthalene](/img/structure/B4982445.png)
![3-{1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4982450.png)

![1,7-diethyl-4,8,9-triphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4982474.png)


![2-(3,4-dimethoxyphenyl)-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B4982488.png)

![N-butyl-N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4982510.png)


